molecular formula C23H34O5 B569910 Latanoprost (free acid)-d4 CAS No. 1224443-47-3

Latanoprost (free acid)-d4

Cat. No. B569910
CAS RN: 1224443-47-3
M. Wt: 394.544
InChI Key: HNPFPERDNWXAGS-GPPKKVIBSA-N
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Description

Latanoprost free acid is a prostaglandin Falpha that is an analogue of prostaglandin F2alpha . Its isopropyl ester prodrug, latanoprost, is used in the treatment of open-angle glaucoma and ocular hypertension . It has a role as an antiglaucoma drug, an antihypertensive agent, and an EC 4.2.1.1 (carbonic anhydrase) inhibitor .


Synthesis Analysis

This process involves effective purification of the hydroxyl intermediate (5A) through solvent crystallization followed by inhibition of inversion of the chiral center at C-15 position .


Molecular Structure Analysis

The molecular formula of Latanoprost free acid is C23H34O5 . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid . The molecular weight is 390.5 g/mol .


Physical And Chemical Properties Analysis

The molecular formula of Latanoprost free acid is C23H34O5 . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid . The molecular weight is 390.5 g/mol .

Scientific Research Applications

Mechanism of Action

Mode of Action

Latanoprost acts as a selective FP receptor agonist . Its primary mode of action involves increasing the uveoscleral outflow of aqueous humor . This action increases the sclera’s permeability to aqueous humor, thereby lowering intraocular pressure .

Biochemical Pathways

Latanoprost is an esterified prodrug of prostaglandin F2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid . This activation process is a key part of the biochemical pathway that allows Latanoprost to exert its therapeutic effects. The increased outflow of aqueous humor that results from Latanoprost’s action on the FP receptor helps to reduce intraocular pressure .

Pharmacokinetics

Latanoprost exhibits favorable pharmacokinetic properties. After topical administration, about 1% of the dose penetrates the human eye, with the remaining portion absorbed into the systemic circulation through blood vessels in the conjunctiva and mucous membranes of the nose, pharynx, esophagus, and gastrointestinal tract . The maximum plasma concentration for Latanoprost occurs 0.25 hours after administration . After hepatic beta-oxidation, the metabolites of Latanoprost are primarily excreted by the kidneys .

Result of Action

The primary result of Latanoprost’s action is a reduction in intraocular pressure. This is achieved through its effect on increasing the outflow of aqueous humor . It has been found to reduce both diurnal and nocturnal intraocular pressure . Additionally, Latanoprost has been shown to act synergistically with other anti-glaucoma medications .

Action Environment

The action of Latanoprost can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride (BAK), a common preservative in ophthalmic solutions, can affect the pharmacokinetics of Latanoprost . Furthermore, the efficacy of Latanoprost can be affected by the physiological environment of the eye, such as the pH and the presence of other ocular medications .

Safety and Hazards

Latanoprost is toxic if swallowed and is suspected of damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

One future direction under clinical investigation is a dual pharmacophore PG‐FPA, where affinity at an additional PG receptor is rationally added. The hypothesis is that activation of the additional PG receptor can afford additional efficacy without increasing side effects .

properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-GPPKKVIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Latanoprost (free acid)-d4

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